

JHU-083 vs other glutamine metabolism inhibitors

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Compound of Interest

Compound Name: **JHU-083**

Cat. No.: **B608189**

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An essential amino acid, glutamine, plays a crucial role in the rapid proliferation of cancer cells, making it a key target in oncology research. This has led to the development of various inhibitors of glutamine metabolism, each with unique mechanisms and potential therapeutic applications. This guide provides a detailed comparison of **JHU-083**, a novel prodrug of the broad-spectrum glutamine antagonist DON (6-Diazo-5-oxo-L-norleucine), with other prominent glutamine metabolism inhibitors, including Telaglenastat (CB-839), V-9302, and Sirpiglenastat (DRP-104).

Mechanism of Action: A Comparative Overview

The primary distinction among these inhibitors lies in their specific targets within the glutamine metabolism pathway. **JHU-083** and its active form, DON, are broad-spectrum antagonists, while others, like Telaglenastat and V-9302, are more targeted.

JHU-083 and DON: **JHU-083** is a prodrug that is converted to DON in the body. DON, a glutamine analog, broadly and irreversibly inhibits multiple glutamine-utilizing enzymes.^{[1][2]} This includes not only glutaminase (GLS), which converts glutamine to glutamate, but also other enzymes involved in nucleotide and amino acid synthesis.^[1] This broad activity can lead to a more comprehensive shutdown of glutamine metabolism.

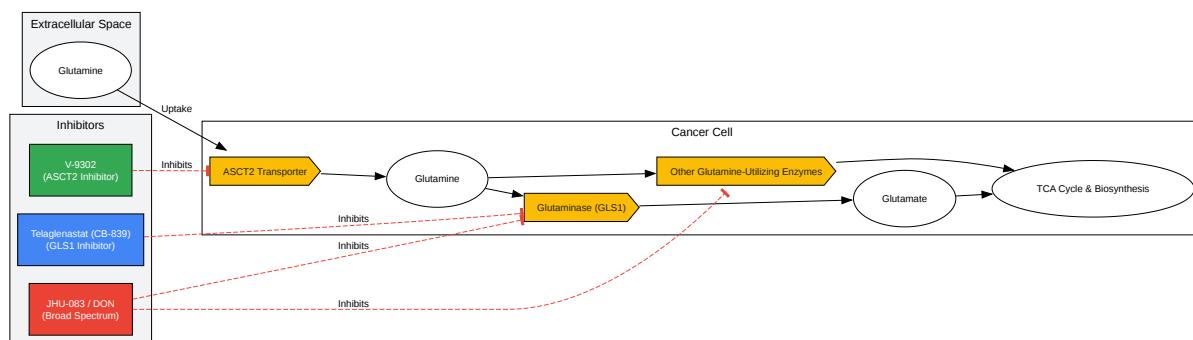
Telaglenastat (CB-839): In contrast, Telaglenastat is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS1).^{[3][4]} It binds to an allosteric site on the enzyme, preventing its activation.^[3] By specifically targeting the first step in glutaminolysis, it aims to reduce the

production of glutamate and subsequent downstream metabolites necessary for cancer cell growth and survival.[3][4]

V-9302: This inhibitor takes a different approach by targeting the primary transporter of glutamine into cancer cells, the alanine-serine-cysteine transporter 2 (ASCT2, or SLC1A5).[5][6][7] As a competitive small molecule antagonist, V-9302 blocks glutamine uptake, thereby starving the cancer cells of this essential nutrient.[5][6][7]

Sirpiglenastat (DRP-104): Similar to **JHU-083**, Sirpiglenastat is a prodrug of DON.[8][9] It is designed to be preferentially converted to its active form, DON, within the tumor microenvironment.[8][9] This targeted activation is intended to maximize the anti-tumor effects while minimizing systemic toxicity.[10]

Below is a diagram illustrating the points of inhibition for each of these drugs within the glutamine metabolism pathway.



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Caption: Points of inhibition in the glutamine metabolism pathway.

Quantitative Data Presentation: In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for the discussed glutamine metabolism inhibitors across various cancer cell lines. It is important to note that these values can vary based on the specific experimental conditions.

Inhibitor	Class	Target(s)	Cancer Cell Line	IC50 (μM)	Reference
JHU-083 (as DON)	Broad-Spectrum Antagonist	Multiple Glutamine-Utilizing Enzymes	MDA-MB-231 (Breast)	Not specified	[11]
KPC (Pancreatic)	~1-9	[11]			
PaTu 8988T (Pancreatic)	~4-100	[11]			
Telaglenastat (CB-839)	Glutaminase (GLS1) Inhibitor	GLS1	Recombinant Human GAC	0.024	[12]
HCC1806 (Breast)	0.02-0.055	[13]			
MDA-MB-231 (Breast)	0.02-0.055	[13]			
V-9302	ASCT2 Transporter Inhibitor	ASCT2	HEK-293 (Kidney)	9.6	[6] [7]
Rat C6 (Glioma)	9	[6]			
Colorectal Cancer Lines	~9-15 (EC50)	[14]			
DON	Broad-Spectrum Antagonist	Multiple Glutamine-Utilizing Enzymes	Not specified	Ki = 6 μM for glutaminases	[15]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments used to evaluate these inhibitors.

Cell Viability / Proliferation Assay

This assay is used to determine the effect of the inhibitors on cancer cell growth.

Objective: To measure the dose-dependent effect of glutamine metabolism inhibitors on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete growth medium
- Glutamine metabolism inhibitor (e.g., **JHU-083**, CB-839, V-9302)
- 96-well microplates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
- Plate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
- Compound Treatment: Prepare serial dilutions of the inhibitor in the complete growth medium. Remove the existing medium from the wells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only wells as a negative control.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

- Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Data Analysis: Normalize the data to the vehicle-only control wells and plot the results as a dose-response curve to determine the IC₅₀ value.

Glutaminase (GLS) Activity Assay

This assay measures the enzymatic activity of glutaminase and the inhibitory effect of compounds like Telaglenastat.

Objective: To quantify the enzymatic activity of GLS in the presence and absence of inhibitors.

Materials:

- Cell or tissue lysates containing glutaminase
- Assay buffer (e.g., 50 mM Tris-Acetate pH 8.6, 150 mM K₂HPO₄, 0.25 mM EDTA)[[12](#)]
- L-glutamine (substrate)
- Glutamate dehydrogenase (GDH)
- NADP⁺
- Glutaminase inhibitor (e.g., Telaglenastat)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Sample Preparation: Prepare cell or tissue lysates in the assay buffer.
- Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, L-glutamine, GDH, and NADP⁺.

- Inhibitor Addition: Add the glutaminase inhibitor at various concentrations to the respective wells. Include a no-inhibitor control.
- Enzyme Addition: Initiate the reaction by adding the cell or tissue lysate containing glutaminase to each well.
- Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the rate of NADPH production ($Ex/Em = 340/460$ nm) over time (e.g., every minute for 15 minutes).[12]
- Data Analysis: Calculate the initial reaction velocity (V_0) for each condition. Plot the inhibitor concentration versus the percentage of enzyme activity to determine the IC50 value.

Glutamine Uptake Assay

This assay is used to assess the ability of inhibitors like V-9302 to block the cellular uptake of glutamine.

Objective: To measure the inhibition of radiolabeled glutamine uptake into cancer cells.

Materials:

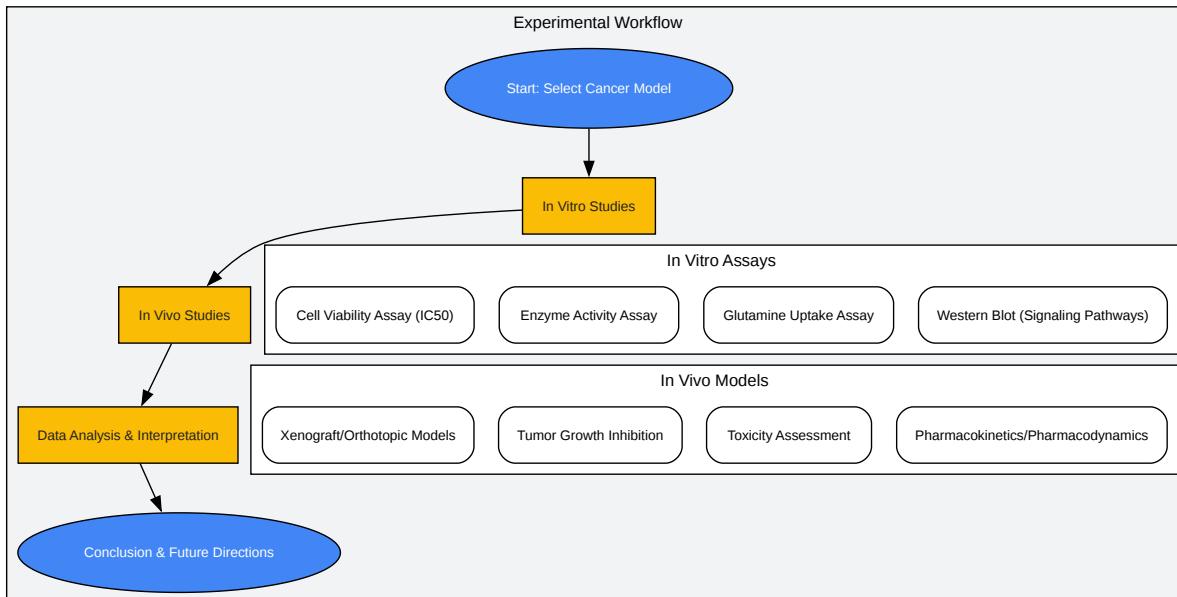
- Cancer cell line of interest
- Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
- [³H]-L-glutamine (radiolabeled substrate)
- Glutamine transport inhibitor (e.g., V-9302)
- Scintillation vials and cocktail
- Scintillation counter

Procedure:

- Cell Plating: Plate cells in multi-well plates and grow to confluence.

- Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with the inhibitor at various concentrations for a short period.
- Uptake Initiation: Add the uptake buffer containing [³H]-L-glutamine to initiate the uptake.
- Uptake Termination: After a defined time (e.g., 15 minutes), stop the uptake by rapidly washing the cells with ice-cold uptake buffer.[6]
- Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation cocktail. Measure the radioactivity using a scintillation counter.
- Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Plot the inhibitor concentration versus the percentage of glutamine uptake to determine the IC₅₀ value.

Below is a diagram illustrating a general experimental workflow for evaluating these inhibitors.



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Caption: General workflow for evaluating glutamine metabolism inhibitors.

Comparative Analysis and Future Perspectives

The choice between a broad-spectrum inhibitor like **JHU-083** and a targeted inhibitor such as Telaglenastat or V-9302 depends on the specific therapeutic strategy.

- **JHU-083** and Sirpiglenastat (as DON prodrugs) offer the potential for a more profound and durable anti-tumor response by inhibiting multiple pathways dependent on glutamine.^[1] The prodrug approach aims to improve the therapeutic window by concentrating the active drug

at the tumor site.[10][16] This broad action may also counteract potential resistance mechanisms that could arise from the inhibition of a single target.[1]

- Telaglenastat (CB-839), with its high specificity for GLS1, may offer a more favorable safety profile by avoiding off-target effects associated with broad-spectrum inhibitors.[3] Its efficacy is particularly prominent in tumors that are highly dependent on glutaminolysis.[4]
- V-9302 provides a unique strategy by targeting glutamine uptake.[5] This approach could be effective in cancers that overexpress the ASCT2 transporter.[5] Combining V-9302 with other metabolic inhibitors could be a promising therapeutic avenue.

Recent research has also highlighted the immunomodulatory effects of these inhibitors. For instance, **JHU-083** has been shown to reprogram the tumor microenvironment, leading to enhanced anti-tumor immune activity.[10][16] Similarly, Sirpiglenastat has been demonstrated to stimulate both innate and adaptive immune responses.[8][9] Telaglenastat has also been shown to enhance T cell-mediated anti-melanoma activity.[17] These findings suggest that combining glutamine metabolism inhibitors with immunotherapies could be a powerful strategy in cancer treatment.

In conclusion, **JHU-083** and other glutamine metabolism inhibitors represent a promising class of anti-cancer agents. The diverse mechanisms of action, from broad-spectrum antagonism to targeted inhibition of specific enzymes or transporters, provide a range of options for therapeutic intervention. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and optimal application of these inhibitors in the fight against cancer.

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